Product packaging for Indole-3-acetic acid-carboxy-14C(Cat. No.:CAS No. 4384-79-6)

Indole-3-acetic acid-carboxy-14C

Cat. No.: B1626432
CAS No.: 4384-79-6
M. Wt: 177.18 g/mol
InChI Key: SEOVTRFCIGRIMH-HRVHXUPCSA-N
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Description

Indole-3-acetic Acid (IAA) as a Central Plant Phytohormone: Foundational Concepts

Indole-3-acetic acid is a pivotal molecule in plant life, influencing a multitude of developmental processes from the embryonic stage to senescence. taylorandfrancis.com It is primarily synthesized in the apical buds and young leaves of plants from the amino acid tryptophan. fiveable.mebyjus.com IAA's influence is concentration-dependent and multifaceted, regulating critical functions such as:

  • Cell Elongation and Division: IAA promotes the elongation of cells, particularly in stems, which is fundamental for plant growth. fiveable.me It also plays a role in cell division, contributing to overall development. taylorandfrancis.com
  • Apical Dominance: The phenomenon where the central stem grows more dominantly than lateral stems is controlled by IAA produced in the apical bud. byjus.com
  • Root Formation: IAA is essential for initiating the formation of both primary and lateral roots, which are crucial for water and nutrient uptake. fiveable.mebyjus.com
  • Tropisms: The directional growth of a plant in response to external stimuli, such as light (phototropism) and gravity (geotropism), is mediated by the differential distribution of IAA. fiveable.me
  • Vascular Tissue Differentiation: IAA influences the development of xylem and phloem, the tissues responsible for water and nutrient transport. taylorandfrancis.com
  • The regulation of IAA levels within the plant is a tightly controlled process involving biosynthesis, transport, and metabolism through conjugation or degradation. nih.gov This precise control ensures that the correct concentrations of IAA are present in specific tissues at the appropriate times to orchestrate development.

    The Role of Radiocarbon Labeling (14C) in Elucidating Auxin Biology

    Radiocarbon labeling is a powerful technique that allows scientists to trace the movement and transformation of molecules within a biological system. moravek.com Carbon-14 (B1195169) is a radioactive isotope of carbon that is particularly well-suited for this purpose due to several key properties:

  • Long Half-Life: With a half-life of approximately 5,730 years, 14C provides a stable label for the duration of most biological experiments. moravek.comopenmedscience.com
  • Chemical Identity: As an isotope of carbon, 14C behaves chemically identically to the more abundant carbon-12, ensuring that the labeled molecule's biological activity is not altered. openmedscience.com
  • Defined Labeling Positions: The 14C atom can be incorporated at specific positions within a molecule, allowing for targeted studies of metabolic pathways. moravek.com
  • In the context of auxin biology, labeling IAA with 14C at the carboxyl group ([1-14C]IAA) has been instrumental. nih.gov This specific labeling allows researchers to track the transport of the intact IAA molecule and to study its metabolic fate, including whether it is decarboxylated. nih.govresearchgate.net By measuring the radioactivity in different plant tissues over time, scientists can map the pathways of auxin transport and identify the products of its metabolism. nih.govnih.gov

    Historical Development and Impact of Indole-3-acetic acid-carboxy-14C in Plant Physiology Studies

    The use of radiolabeled IAA dates back to the mid-20th century, shortly after the development of radiocarbon dating techniques. nih.gov Early studies using carboxyl-14C-labeled 3-indoleacetic acid provided some of the first direct evidence of auxin transport and metabolism in plants. nih.govoup.com These pioneering experiments laid the groundwork for our current understanding of auxin physiology.

    Over the decades, research utilizing this compound has yielded significant insights. For instance, studies have demonstrated the polar transport of IAA, its movement primarily in one direction within the plant, which is crucial for establishing auxin gradients that control development. capes.gov.brdeepdyve.com Furthermore, the use of 14C-labeled IAA has been critical in identifying the various metabolic pathways of auxin, including conjugation to amino acids and sugars, and oxidative degradation. nih.govnih.gov

    Research on mung bean cuttings using [14C]indole-3-acetic acid revealed that during adventitious root formation, the primary conjugate formed was [14C]indole-acetylaspartic acid (IAAsp). The levels of [14C]IAAsp increased rapidly on the first day and then declined, while the [14C]IAA was quickly metabolized and was no longer detectable after 12 hours. nih.gov

    In studies with Arabidopsis, feeding the plants with 5 μm [1′-14C]IAA led to the identification of five major metabolites. nih.gov Further investigations at lower, more physiologically relevant concentrations revealed that oxindole-3-acetic acid (OxIAA) and its hexose (B10828440) conjugate are the major catabolites. nih.gov This highlights the importance of concentration in determining the metabolic fate of IAA.

    The data from these and other studies have been instrumental in building the comprehensive models of auxin action that we have today. The ability to trace the path of a single hormone molecule has provided an unparalleled level of detail, transforming our understanding of plant growth and development.

    Metabolites of [1-14C]IAA in Arabidopsis

    Metabolite NumberIdentified CompoundMetabolic Pathway
    Metabolite 1Oxindole-3-acetic acid (OxIAA)Oxidative Catabolism
    Metabolite 2OxIAA-hexoseConjugation
    Metabolite 3Indole-3-acetyl aspartic acid (IAAsp)Conjugation
    Metabolite 4Indole-3-acetyl glutamate (B1630785) (IAGlu)Conjugation

    This table summarizes some of the key metabolites identified in Arabidopsis after feeding with [1-14C]IAA, as determined through techniques like HPLC and mass spectrometry. nih.govoup.com

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C10H9NO2 B1626432 Indole-3-acetic acid-carboxy-14C CAS No. 4384-79-6

    3D Structure

    Interactive Chemical Structure Model





    Properties

    CAS No.

    4384-79-6

    Molecular Formula

    C10H9NO2

    Molecular Weight

    177.18 g/mol

    IUPAC Name

    2-(1H-indol-3-yl)acetic acid

    InChI

    InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i10+2

    InChI Key

    SEOVTRFCIGRIMH-HRVHXUPCSA-N

    SMILES

    C1=CC=C2C(=C1)C(=CN2)CC(=O)O

    Isomeric SMILES

    C1=CC=C2C(=C1)C(=CN2)C[14C](=O)O

    Canonical SMILES

    C1=CC=C2C(=C1)C(=CN2)CC(=O)O

    Origin of Product

    United States

    Biosynthesis and Metabolic Transformations of Indole 3 Acetic Acid Carboxy 14c

    Investigation of Tryptophan-Dependent Auxin Biosynthesis Pathways using Indole-3-acetic acid-carboxy-14C

    In the majority of plants and certain bacteria, the synthesis of IAA is intricately linked to the amino acid tryptophan. nih.gov A number of distinct biosynthetic routes have been identified, and the use of radiolabeled compounds has been pivotal in confirming the intermediate steps and understanding the dynamics of these pathways. nih.govresearchgate.net

    The Indole-3-Pyruvic Acid (IPyA) Pathway

    Considered the principal route for IAA production in plants, the IPyA pathway involves a two-step conversion of tryptophan to IAA. nih.govjircas.go.jp Initially, tryptophan is transformed into indole-3-pyruvic acid (IPyA). nih.govresearchgate.net Subsequently, IPyA is converted to indole-3-acetaldehyde (IAAld), which is then oxidized to form IAA. nih.govnih.gov The utilization of this compound has been instrumental in verifying the final stages of this pathway by demonstrating the conversion of labeled precursors into radioactive IAA.

    The Tryptamine (B22526) (TAM) Pathway

    In the TAM pathway, tryptophan undergoes decarboxylation to yield tryptamine (TAM). nih.govnih.gov TAM is then oxidized to indole-3-acetaldehyde (IAAld), which is subsequently converted to IAA. nih.govresearchgate.net The application of this compound has been crucial for differentiating this pathway, particularly in microorganisms. nih.gov For example, feeding experiments with labeled tryptophan in certain plant-associated bacteria have revealed the accumulation of labeled TAM and its subsequent transformation into labeled IAA. nih.gov

    The Indole-3-Acetaldoxime (IAOx) Pathway

    Prominently active in the Brassicaceae family, which includes the model organism Arabidopsis thaliana, is the indole-3-acetaldoxime (IAOx) pathway. nih.govcabidigitallibrary.orgcabidigitallibrary.org In this route, tryptophan is converted to indole-3-acetaldoxime (IAOx). researchgate.net IAOx then acts as a crucial branching point, leading either to the synthesis of various indole-containing defense compounds known as glucosinolates or to its conversion into indole-3-acetonitrile (B3204565) (IAN), which is ultimately hydrolyzed to produce IAA. nih.govmdpi.com

    The Indole-3-Acetamide (B105759) (IAM) Pathway

    Predominantly found in plant-pathogenic bacteria, the indole-3-acetamide (IAM) pathway involves the conversion of tryptophan to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase. nih.govresearchgate.netfrontiersin.org IAM is then hydrolyzed by an amidohydrolase to generate IAA. nih.govresearchgate.net Tracer studies employing 14C-labeled tryptophan have been fundamental in establishing this pathway's sequence, clearly showing the direct conversion of tryptophan to IAM and subsequently to IAA. nih.gov While primarily a microbial pathway, the use of this compound has helped confirm it is not a major route in most higher plants. nih.gov

    Metabolic Conversions and Conjugation Dynamics of this compound

    Following its synthesis, the concentration of active IAA within a plant is meticulously regulated through a variety of metabolic processes, including conjugation and degradation. nih.govmdpi.com The use of this compound has been an invaluable tool in the study of these dynamic processes. nih.gov

    IAA can be attached to sugars, amino acids, and peptides to form conjugates. nih.gov These conjugated forms are generally considered inactive but can be stored and later hydrolyzed to release free, active IAA. The use of radiolabeled IAA allows researchers to trace its conversion into these various conjugated forms. For example, by applying this compound to plant tissues and subsequently analyzing the extracts, scientists can identify and quantify the different labeled IAA conjugates, such as IAA-aspartate and IAA-glutamate. nih.govfrontiersin.org

    Conjugation with Amino Acids (e.g., Aspartate, Glutamate)

    The conjugation of IAA to amino acids is a significant mechanism for regulating its activity. In numerous plant species, exogenously applied [¹⁴C]IAA is rapidly converted into amide-linked conjugates. The most commonly identified conjugates are with aspartic acid and glutamic acid.

    In citrus leaf tissues, the primary metabolite of [¹⁴C]IAA has been identified as indole-3-acetylaspartic acid (IAAsp). nih.gov Similarly, studies in Arabidopsis have consistently identified IAAsp and indole-3-acetyl glutamate (B1630785) (IAGlu) as major metabolites when plants are fed with IAA. nih.gov Research on crown gall callus tissue also revealed the formation of IAA conjugates with aspartic and glutamic acid, although in this case, they were considered minor metabolites compared to conjugates with glycine, alanine, and valine. nih.gov

    The formation of these amino acid conjugates is considered a method of inactivating IAA. frontiersin.org Refeeding experiments with these conjugates have shown they are not readily hydrolyzed back to free IAA, suggesting this is a terminal pathway for the conjugated IAA molecule. nih.gov However, there is also evidence that these conjugates can be further metabolized. For instance, IAAsp can be oxidized to form oxindole-3-acetylaspartic acid (OxIAAsp). nih.govfrontiersin.org

    The enzymes responsible for the formation of these conjugates belong to the GRETCHEN HAGEN 3 (GH3) family. frontiersin.org The specific amino acid conjugated to IAA can vary between plant species and even different tissues within the same plant.

    Table 1: Identified Amino Acid Conjugates of this compound

    Plant SpeciesIdentified Amino Acid ConjugatesReference
    Citrus sinensis (Citrus)Indole-3-acetylaspartic acid (IAAsp) nih.gov
    Arabidopsis thaliana (Arabidopsis)Indole-3-acetylaspartic acid (IAAsp), Indole-3-acetyl glutamate (IAGlu) nih.gov
    Parthenocissus tricuspidata (Crown Gall)Aspartic acid, Glutamic acid, Glycine, Alanine, Valine nih.gov

    Conjugation with Hexose (B10828440) Moieties

    In addition to amino acids, IAA can be conjugated to sugars, forming ester-linked conjugates. The use of [¹⁴C]IAA has enabled the identification of these sugar conjugates in various plant systems.

    In Arabidopsis, a significant metabolite of IAA is an OxIAA-hexose conjugate, where oxindole-3-acetic acid is linked to a hexose moiety through its carboxyl group. nih.gov The formation of IAA-sugar conjugates is another mechanism for storing and inactivating IAA. frontiersin.org These ester-linked conjugates can be hydrolyzed to release free, active IAA. frontiersin.org In Scots pine seedlings, the initial source of free IAA during germination is from stored IAA-ester conjugates. nih.gov

    Oxidative Catabolism to Oxindole-3-acetic Acid (OxIAA)

    The irreversible oxidative catabolism of IAA to 2-oxindole-3-acetic acid (OxIAA) is a major pathway for IAA degradation. frontiersin.org This metabolic conversion has been confirmed through studies using [¹⁴C]IAA. nih.gov

    In Arabidopsis, OxIAA is a primary product of IAA metabolism. nih.gov The formation of OxIAA is observed early in time-course studies following the application of [¹⁴C]IAA. nih.gov This catabolic pathway is considered a key component of auxin homeostasis, permanently removing excess IAA. frontiersin.org The OxIAA formed can be further conjugated, for example, to a hexose moiety to form an OxIAA-hexose conjugate. nih.gov In Scots pine, the induction of catabolism to yield OxIAA occurs concurrently with the onset of de novo IAA synthesis. nih.gov

    Catabolism to Indole-3-Carboxylic Acid

    Another catabolic pathway for IAA involves its conversion to indole-3-carboxylic acid (ICA). This has been particularly noted in citrus leaf tissues. Ethylene (B1197577) treatment was found to enhance the catabolism of [¹⁴C]IAA to ICA, which then accumulates as glucose esters (ICGIu). nih.gov This ethylene-enhanced formation of ICA and its glucose ester was accompanied by a decrease in the formation of IAAsp, suggesting a shift in the metabolic fate of IAA in response to ethylene. nih.gov The catabolism of IAA to ICA is proposed as one of the mechanisms by which ethylene can reduce endogenous IAA levels. nih.gov

    Conversion to Indole-3-Butyric Acid (IBA)

    While the conversion of indole-3-butyric acid (IBA) to IAA is a well-documented process, the reverse reaction, the synthesis of IBA from IAA, has also been observed. frontiersin.orgumn.edunih.govwikipedia.org Enzyme preparations from maize and Arabidopsis have been shown to catalyze the conversion of IAA to IBA. nih.gov This suggests that IBA can act as a storage form of auxin, being synthesized from IAA and then converted back to IAA when needed. wikipedia.org

    Identification of Other Radiolabeled Metabolites

    Studies utilizing [¹⁴C]IAA have led to the identification of several other metabolites beyond the major conjugates and catabolic products. In Arabidopsis, further oxidation of IAAsp can lead to the formation of OxIAAsp and OH-IAAsp, especially at high concentrations of supplied IAA. nih.gov In Scots pine seedlings, two additional novel conjugates were identified: glucopyranosyl-1-N-indole-3-acetyl-N-aspartic acid and glucopyranosyl-1-N-indole-3-acetic acid. nih.gov In tomato and barley shoots fed with tryptophan-3-¹⁴C, which is a precursor to IAA, other radiolabeled compounds such as indol-3yl-pyruvic acid, indol-3yl-acetaldehyde, and tryptamine were identified. sahmri.org.au

    Enzymatic Regulation of this compound Turnover

    The turnover of IAA is tightly regulated by a complex interplay of enzymes involved in its biosynthesis, conjugation, and catabolism. The levels of free IAA are controlled to maintain auxin homeostasis, which is critical for normal plant growth and development. nih.gov

    The conjugation of IAA to amino acids is catalyzed by GH3 enzymes. frontiersin.org The oxidative catabolism of IAA to OxIAA is another key regulatory point. The turnover rate of the IAA pool can change dramatically during different developmental stages. For instance, in Scots pine seedlings, the half-life of IAA decreased significantly from over 48 hours in early germination to 7.2 hours after 7 days, indicating an induction of IAA turnover. nih.gov

    The conversion of IBA to IAA is catalyzed by a series of enzymes involved in peroxisomal β-oxidation, including IBR1, IBR3, and IBR10. frontiersin.orgnih.gov The regulation of these enzymatic pathways ensures that the appropriate levels of active IAA are available for various developmental processes. In the bacterium Serratia plymuthica, the enzyme indole-3-pyruvate decarboxylase (IPDC) is key for IAA biosynthesis and is regulated by transcriptional regulators like TyrR. nih.govresearchgate.net The degradation of IAA can also be carried out by bacterial enzymes, such as the flavin-dependent oxygenase IacA from Caballeronia glathei, which converts IAA to 2-hydroxyindole-3-acetic acid. mdpi.com

    Transport and Spatiotemporal Distribution of Indole 3 Acetic Acid Carboxy 14c

    Elucidation of Polar Auxin Transport Mechanisms using Indole-3-acetic acid-carboxy-14C

    Polar auxin transport, the directional cell-to-cell movement of auxin, is fundamental to numerous aspects of plant development. wikipedia.org Studies utilizing IAA-14C have been instrumental in characterizing this process. Research on Lens and Phaseolus roots demonstrated a distinct polar movement of IAA-14C. nih.gov In contrast to the basipetal (downward) transport observed in shoots, roots exhibit predominantly acropetal (upward) transport. nih.gov This movement was confirmed to be a feature of living tissue and not passive diffusion through xylem vessels. nih.gov

    Experiments with hypocotyl sections from dormant Pinus lambertiana embryos revealed their inherent capacity for polar transport of IAA-14C, a polarity that intensified during the initial days of culture due to a significant rise in basipetal transport. nih.gov This directional flow is crucial for establishing auxin gradients, which act as morphogenetic signals guiding plant growth and development. wikipedia.org The mechanism involves both passive diffusion of protonated IAA across the cell membrane and active transport of the anionic form, driven by carrier proteins. wikipedia.org

    Analysis of Phloem-Mediated Translocation of this compound

    In addition to polar transport, auxin is also translocated long distances via the phloem. Studies involving the injection of IAA-14C into the cotyledons of Phaseolus coccineus and the endosperm of Zea mays seedlings demonstrated its acropetal translocation into the epicotyls and young shoots. nih.govscispace.com This indicates that auxin can be transported from its sites of synthesis or storage to growing regions through the plant's vascular system.

    Further investigations using Ricinus communis seedlings have explored the dynamics of IAA loading into the phloem. By co-injecting [3H]IAA and [14C]sucrose, researchers can simultaneously measure the transport rates of both substances. researchgate.net These experiments help to understand the mechanisms and regulation of auxin entry into the phloem for long-distance distribution throughout the plant.

    Differential Tissue and Organ Distribution Patterns (e.g., root cortical vs. stelar tissues)

    The distribution of auxin is not uniform throughout the plant; rather, it accumulates in specific tissues and organs to exert its effects. In studies with Zea mays roots, significant differences in the metabolism of [14C]IAA were observed between cortical and stelar tissues. nih.gov After a two-hour incubation period, cortical segments metabolized 91-92% of the extractable radioactivity, whereas stelar segments metabolized only 1-6%. nih.gov This suggests that different tissues have varying capacities to process and accumulate auxin.

    Research on Douglas-fir (Pseudotsuga menziesii) cuttings showed that 24 hours after applying 14C-IAA to decapitated rooted cuttings, nearly twice as much radioactivity was found in the upper halves of the stems compared to the lower halves. researchgate.net This differential accumulation is believed to play a role in phenomena such as plagiotropic growth (horizontal growth) of cuttings.

    Quantifying Uptake and Decarboxylation Processes of this compound in Biological Systems

    The labeling of the carboxyl group in this compound allows for the study of its metabolic fate, including decarboxylation. The uptake and subsequent metabolism of IAA are critical for regulating its active concentration within tissues.

    In Zea mays root segments, the major metabolite of [14C]IAA was identified as oxindole-3-acetic acid. nih.gov This conversion represents a significant catabolic pathway for IAA. The rate of metabolism can vary dramatically between different tissues, as seen in the much higher metabolic activity in the cortex compared to the stele of maize roots. nih.gov The study of such metabolic processes is essential for a complete understanding of auxin homeostasis.

    Advanced Methodological Frameworks Utilizing Indole 3 Acetic Acid Carboxy 14c

    Radiotracer Techniques for Quantitative Analysis of Auxin Fluxes and Pools

    Radiotracer techniques employing [14C]IAA are fundamental for the quantitative analysis of auxin fluxes and the characterization of auxin pools within plant tissues. These methods leverage the radioactive carbon-14 (B1195169) atom to trace the movement and accumulation of IAA, offering a direct means to measure transport rates and directions.

    In classic experiments, [14C]IAA is applied to a specific location on a plant, such as the apical tip of a coleoptile or a root segment. After a defined period, the plant tissue is sectioned, and the amount of radioactivity in each section is measured using liquid scintillation counting. This allows for the determination of both acropetal (towards the apex) and basipetal (away from the apex) transport rates. nih.gov Such studies have been instrumental in characterizing the polar transport of auxin, a crucial process for establishing auxin gradients that underpin various developmental processes. nih.gov

    Furthermore, by extracting and analyzing the total radioactive content from tissues, researchers can quantify the size of different auxin pools. This includes the pool of free, biologically active IAA and pools of conjugated or metabolized forms. The ability to distinguish between transported [14C]IAA and its metabolic products is essential for accurately interpreting flux data. nih.gov For instance, after incubating Zea mays root segments with [14C]IAA, a significant portion of the radioactivity is found in various metabolites, highlighting the rapid and extensive metabolism of IAA in plant tissues. researchgate.net

    Stable isotope labeling, often used in conjunction with radiotracers, provides a complementary approach to study auxin kinetics. nih.govumn.edu By supplying plants with precursors labeled with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can trace the biosynthesis and turnover of the endogenous IAA pool, while [14C]IAA can simultaneously be used to track the movement of exogenously applied auxin. nih.govumn.eduplos.org This dual-labeling strategy offers a more comprehensive understanding of the dynamic interplay between auxin biosynthesis, transport, and catabolism.

    Chromatographic Separation and Purification of Indole-3-acetic acid-carboxy-14C and its Metabolites

    To accurately analyze the fate of [14C]IAA within plant tissues, it is imperative to separate the parent compound from its various metabolites. Chromatographic techniques are indispensable for this purpose, with High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) being the most prominently used methods.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is a powerful technique for the separation, identification, and quantification of [14C]IAA and its derivatives. nih.govnih.govacademicjournals.orgmdpi.comresearchgate.net The method utilizes a high-pressure pump to pass a solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase).

    In the context of [14C]IAA analysis, reverse-phase HPLC with a C18 column is commonly employed. academicjournals.orgnih.gov The separation is based on the differential partitioning of the compounds between the nonpolar stationary phase and a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of IAA and its various metabolites, which can range from polar conjugates to less polar catabolites. nih.gov For instance, a mobile phase consisting of a mixture of acetic acid in water and acetonitrile (B52724) can effectively separate a range of indolic compounds. nih.gov

    Following separation by HPLC, the eluate is collected in fractions. The radioactivity of each fraction is then quantified using a liquid scintillation counter to generate a radiochromatogram. This provides a quantitative profile of [14C]IAA and its radiolabeled metabolites. researchgate.net The detection limits for IAA using HPLC with selective detectors can be in the nanogram to picogram range, allowing for the analysis of small tissue samples. nih.gov

    Table 1: HPLC Conditions for Separation of IAA and Related Compounds

    ParameterConditionSource
    Column Reverse-phase C8 or C18 nih.govacademicjournals.orgnih.gov
    Mobile Phase Gradient of aqueous acetic acid and acetonitrile/methanol (B129727) nih.govacademicjournals.org
    Flow Rate Typically 0.8 - 1.6 mL/min academicjournals.orgmdpi.com
    Detection UV absorbance (e.g., 280 nm), followed by fraction collection and scintillation counting academicjournals.org

    Thin-Layer Chromatography (TLC)

    TLC is another valuable technique for the separation and purification of [14C]IAA and its metabolites. nih.govamazonaws.comaga-analytical.com.plchemistryhall.com It is a solid-liquid chromatographic technique where the stationary phase is a thin layer of adsorbent material, usually silica (B1680970) gel or alumina, coated onto a flat carrier such as a glass plate or aluminum foil. amazonaws.com

    For the analysis of [14C]IAA, a small spot of the plant extract is applied to the TLC plate. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the extract separate based on their differential affinities for the stationary and mobile phases. amazonaws.comchemistryhall.com A common solvent system for separating indolic compounds is a mixture of chloroform, ethyl acetate, and formic acid. researchgate.net

    After development, the separated spots can be visualized under UV light. researchgate.net To quantify the radioactivity, the TLC plate can be scanned with a radio-TLC scanner, or the individual spots can be scraped off the plate and their radioactivity measured by liquid scintillation counting. researchgate.net While generally less resolving than HPLC, TLC is a rapid and cost-effective method for preliminary analysis and purification of radiolabeled compounds. nih.gov

    Table 2: TLC Parameters for IAA Separation

    ParameterConditionSource
    Stationary Phase Silica gel amazonaws.com
    Mobile Phase Chloroform:Ethyl Acetate:Formic Acid (e.g., 77:22:1 v/v) researchgate.net
    Visualization UV light (254 nm) researchgate.net
    Quantification Radio-TLC scanner or scintillation counting of scraped spots researchgate.net

    Mass Spectrometric Identification and Quantification of Radiolabeled Auxin Derivatives

    While chromatographic techniques can separate [14C]IAA and its metabolites, mass spectrometry (MS) is essential for their definitive identification and precise quantification. MS-based methods are often coupled with a chromatographic separation step, such as gas chromatography (GC) or liquid chromatography (LC).

    Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution Analysis

    GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. notulaebotanicae.ro For the analysis of IAA and its derivatives, which are often not sufficiently volatile, a derivatization step is required to convert them into more volatile forms, such as methyl esters or trimethylsilyl (B98337) (TMS) derivatives. nih.govresearchgate.net

    In a typical GC-MS analysis, the derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. nist.gov

    Isotope dilution analysis is a powerful quantitative technique that can be used with GC-MS. nih.govresearchgate.netepa.govresearchgate.net This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA or [²H₄]IAA) to the sample before extraction and analysis. nih.govnih.gov Because the internal standard is chemically identical to the analyte of interest ([¹⁴C]IAA and endogenous IAA), it experiences the same losses during sample preparation and analysis. By measuring the ratio of the ¹⁴C-labeled analyte to the stable isotope-labeled internal standard, the concentration of the analyte in the original sample can be accurately determined. nih.govnih.gov

    Table 3: Key Aspects of GC-MS Analysis of IAA

    AspectDescriptionSource
    Derivatization Required to increase volatility (e.g., methylation, silylation) nih.govresearchgate.net
    Separation Based on boiling point and column interaction in the GC notulaebotanicae.ro
    Identification Based on the unique mass spectral fragmentation pattern nist.gov
    Quantification Isotope dilution using stable isotope-labeled internal standards nih.govnih.govnih.gov

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    LC-MS/MS has emerged as the gold standard for the analysis of plant hormones, including IAA and its metabolites. mdpi.comnih.govnih.govnih.govjabonline.inresearchgate.net This technique combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. A significant advantage of LC-MS/MS is that it often does not require derivatization of the analytes. nih.gov

    In an LC-MS/MS system, the compounds are first separated by LC. The eluate from the LC column is then introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). mdpi.com In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (e.g., the molecular ion of [¹⁴C]IAA) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is then monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection and quantification of analytes at very low concentrations. mdpi.comnih.gov

    The use of [¹⁴C]IAA in conjunction with stable isotope-labeled internal standards in LC-MS/MS analysis allows for highly accurate quantification of auxin metabolites. biorxiv.orgbiorxiv.orgbiorxiv.org By tracking the fate of the ¹⁴C label, researchers can follow the metabolic pathways of exogenously applied IAA, while simultaneously quantifying the endogenous pools of IAA and its various conjugates and catabolites using stable isotope dilution. biorxiv.orgbiorxiv.orgbiorxiv.orgnih.gov

    Table 4: Characteristics of LC-MS/MS for Auxin Analysis

    CharacteristicDescriptionSource
    Separation High-performance liquid chromatography (HPLC) mdpi.comnih.gov
    Ionization Electrospray ionization (ESI) is common mdpi.com
    Analysis Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity mdpi.comnih.gov
    Quantification Isotope dilution with stable isotope-labeled internal standards biorxiv.orgbiorxiv.orgbiorxiv.orgnih.gov
    Detection Limit Can reach the femtomole level nih.gov

    Optimized Sample Preparation for this compound Analysis

    Precise and efficient sample preparation is paramount to obtaining reliable data in studies involving radiolabeled auxins. The methodologies must effectively extract the compound of interest from complex biological matrices while minimizing degradation and removing interfering substances.

    Extraction Protocols for Plant Tissues

    The initial step in analyzing this compound from plant material involves its extraction from the tissue matrix. The choice of solvent and extraction conditions significantly impacts the yield and integrity of the analyte. researchgate.net

    Methanol is a commonly employed solvent for extracting indole-3-acetic acid (IAA) from plant tissues. researchgate.net Studies comparing different solvents have shown that methanol can provide a higher yield of IAA compared to diethyl ether or dichloromethane, particularly in short-term extractions. researchgate.net The duration of the extraction period can also influence the yield, with prolonged extraction times generally leading to increased recovery. researchgate.net The inclusion of water in the extraction solvent, such as aqueous acetone, has been demonstrated to enhance the extraction efficiency. researchgate.net Furthermore, increasing the extraction temperature can also augment the yield of IAA. researchgate.net For instance, methanolic extracts of Zea mays root segments have been successfully used for the analysis of [14C]indole-3-acetic acid and its metabolites. researchgate.net In some protocols, plant material is dried under vacuum to minimize degradation before extraction with an anhydrous solvent. capes.gov.br

    Table 1: Comparison of Extraction Solvents for Indole-3-acetic Acid from Dry Maize Kernels

    SolventRelative IAA Yield (Short-term)Effect of Prolonged Extraction
    MethanolHighIncreased Yield
    Diethyl EtherLowerIncreased Yield
    DichloromethaneLowerIncreased Yield
    100% Acetone-Little Effect on Yield
    Aqueous Acetone-Increased Yield
    This table is based on findings from studies on IAA extraction, indicating general trends. researchgate.net The term "not easily extractable" IAA has been proposed for fractions that require more rigorous extraction conditions. researchgate.net

    Solid-Phase Extraction (SPE) for Purification

    Following initial extraction, Solid-Phase Extraction (SPE) is a widely adopted technique for the purification and concentration of this compound and its metabolites. nih.govresearchgate.net This chromatographic method separates components of a mixture based on their physical and chemical properties.

    Chemical Derivatization Strategies (e.g., Methylation for GC-MS)

    For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), it is often necessary to derivatize this compound. Derivatization increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis.

    Methylation of the carboxylic acid group to form the methyl ester is a prevalent derivatization strategy. nih.govnih.govnih.gov This conversion can be achieved using reagents like diazomethane (B1218177). nih.govnih.gov The resulting methyl-IAA ester is more volatile and provides better chromatographic performance. nih.govnih.gov High-throughput methylation has been developed using a 96-well format, which also minimizes handling of the toxic diazomethane reagent. nih.gov An alternative to diazomethane is the use of chloroformates for the preparation of alkyl esters of IAA in aqueous solutions. nih.gov This method avoids the need for sample drying, which can lead to non-specific losses of the analyte. nih.gov The enzyme IAMT1, an indole-3-acetic acid carboxyl methyltransferase, can also convert IAA to its methyl ester, a process that is important in regulating auxin homeostasis in plants. nih.govresearchgate.netescholarship.org

    Detection and Measurement of Radioactivity in Biological Samples (e.g., On-line radioactivity monitoring)

    The quantification of the 14C label in biological samples is the final and critical step in tracer experiments with this compound. Several techniques are available for this purpose, with Liquid Scintillation Counting (LSC) being a traditional and widely used method. researchgate.netanu.edu.auradiocarbon.com

    In LSC, the sample containing the 14C-labeled compound is mixed with a scintillation cocktail. The beta particles emitted from the decay of 14C excite the scintillator molecules, which in turn emit photons of light. anu.edu.auradiocarbon.com These light flashes are detected by photomultiplier tubes and counted. radiocarbon.com For solid samples, they may first be combusted to CO2, which is then absorbed into a suitable cocktail for counting. researchgate.net The efficiency of this process can be affected by quenching, where the color or chemical composition of the sample interferes with the light emission or detection. researchgate.net Therefore, quench correction is a crucial aspect of accurate quantification. researchgate.net

    For more advanced and sensitive detection, Accelerator Mass Spectrometry (AMS) can be employed. anu.edu.aunih.gov AMS is significantly more sensitive than LSC and measures the ratio of 14C to stable carbon isotopes (12C and 13C) directly, rather than counting radioactive decays. anu.edu.aunih.gov This allows for the detection of minute quantities of 14C-labeled compounds. nih.gov

    In conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC), on-line radioactivity monitoring provides real-time detection of radiolabeled metabolites as they elute from the column. This allows for the rapid identification and quantification of different 14C-containing compounds in a single analytical run. For example, reverse-phase HPLC has been used to analyze metabolites of [14C]indole-3-acetic acid from the primary roots of Zea mays seedlings. researchgate.net Such methods have been instrumental in tracking the metabolic fate of IAA, including its conversion to compounds like indole-3-methanol and indoleacetylaspartic acid. researchgate.netnih.gov Radioimmunoassays have also been validated against GC-MS for the reliable estimation of IAA in plant tissues. nih.govnih.gov

    Research Applications of Indole 3 Acetic Acid Carboxy 14c in Plant Physiological Processes

    Dissection of Auxin Homeostasis Mechanisms

    Auxin homeostasis, the maintenance of a stable, optimal concentration of active IAA within specific cells and tissues, is critical for normal plant development. [14C]IAA is instrumental in studying the dynamic processes that contribute to this balance, including biosynthesis, transport, conjugation, and catabolism. By applying [14C]IAA to plant tissues, researchers can trace its uptake, movement, and metabolic fate, providing a comprehensive picture of how plants regulate their internal auxin levels. These studies have been fundamental in demonstrating how plants control auxin concentrations to regulate growth and development. oup.com

    Quantification of De Novo Auxin Biosynthesis Rates

    Determining the rate at which plants synthesize new IAA is crucial for understanding how they respond to developmental cues and environmental stimuli. While direct measurement of biosynthesis is complex, [14C]IAA can be used in pulse-chase experiments to estimate the turnover and metabolic flux of the endogenous IAA pool. wikipedia.org In a typical pulse-chase experiment, plant tissue is briefly supplied with [14C]IAA (the "pulse") and then transferred to a medium containing unlabeled IAA (the "chase"). By analyzing the rate at which the radiolabeled IAA is metabolized and replaced by newly synthesized, unlabeled IAA over time, researchers can infer the de novo biosynthesis rate. This technique provides critical data on how different genetic and environmental factors influence the production of this essential hormone.

    Analysis of Auxin Conjugation-Deconjugation Cycles

    Plants can temporarily inactivate IAA by conjugating it to other molecules, such as amino acids and sugars, forming IAA-amino acid and IAA-sugar conjugates. nih.gov These conjugated forms are considered storage forms of auxin that can be hydrolyzed to release free, active IAA when needed. biorxiv.org The use of [14C]IAA has been pivotal in identifying and quantifying these conjugates.

    When [14C]IAA is supplied to plant tissues, it enters the endogenous IAA pool and becomes a substrate for the enzymes responsible for conjugation. nih.gov By extracting and analyzing the metabolites, researchers can identify the specific amino acids or sugars that are attached to the radiolabeled IAA. For instance, studies using [14C]IAA have identified major conjugates like indole-3-acetyl aspartic acid (IAAsp) and indole-3-acetyl glutamate (B1630785) (IAGlu) in various plant species. nih.govnih.gov Time-course experiments tracking the formation and disappearance of these radiolabeled conjugates provide insights into the dynamics of the conjugation-deconjugation cycle, revealing how plants store and retrieve active auxin. In Arabidopsis, feeding with labeled IAAsp showed it was relatively stable, with significant metabolism only occurring after 48 hours. nih.gov Similarly, studies in crown gall callus tissue after 48 hours of incubation with labeled IAA revealed that about 45% of the absorbed IAA was conjugated with amino acids, primarily glycine, alanine, and valine, along with minor amounts of aspartic and glutamic acid conjugates. nih.govoup.com

    Plant SystemLabeled CompoundMajor Conjugates IdentifiedKey Findings
    Arabidopsis thaliana[1'-14C]IAAIndole-3-acetyl aspartic acid (IAAsp), Indole-3-acetyl glutamate (IAGlu)At low IAA concentrations, catabolism to oxindole-3-acetic acid (OxIAA) is dominant. At higher concentrations, conjugation to IAAsp and IAGlu is markedly induced. nih.gov
    Parthenocissus tricuspidata (crown gall callus)IAA-2-14CIndole-3-acetyl-aspartic acid, Indole-3-acetyl-glutamic acid, Indole-3-acetyl-glycine, Indole-3-acetyl-alanine, Indole-3-acetyl-valineApproximately 45% of the absorbed IAA was conjugated with amino acids after 48 hours. nih.govoup.com
    Zea mays (seedling roots)[14C]IAAAt least 11 different metabolites, mostly more polar than IAA.Metabolism of IAA was rapid and extensive, indicating significant conjugation activity. researchgate.net

    Characterization of Auxin Transport Dynamics and Pathways

    The directional, cell-to-cell movement of auxin, known as polar auxin transport, is fundamental to establishing developmental patterns in plants. [14C]IAA has been a cornerstone tool for studying this process. By applying a small amount of [14C]IAA to a specific location on a plant organ, such as the tip of a root or a shoot, researchers can track its movement over time. nih.gov The tissue is then sectioned, and the amount of radioactivity in each section is measured to determine the rate and direction of transport. nih.gov

    These assays have been used to:

    Determine transport rates: Pulse-chase experiments have helped establish the velocity of auxin movement, which can differ between tissues. For example, in Arabidopsis, basipetal IAA transport in the inflorescence was measured at a rate of 13–15 mm per hour. nih.gov

    Identify transport pathways: Studies using radiolabeled auxin in Populus stems helped differentiate transport capacities between primary and secondary vascular tissues. figshare.com

    Characterize transport mutants: By comparing [14C]IAA transport in wild-type plants and mutants with defects in auxin transport proteins (like PIN proteins), researchers have been able to elucidate the function of these key transporters. nih.gov

    Protocols for measuring auxin transport often involve applying radiolabeled auxin in agar (B569324) cylinders to seedlings and then quantifying its movement after a set period. nih.gov This method is technically accessible and allows for the investigation of various genetic and environmental factors that control auxin transport. nih.gov

    Investigation of Auxin Catabolic and Inactivation Processes

    To permanently remove active auxin, plants employ catabolic (degradative) and other inactivation pathways. nih.gov [14C]IAA is essential for identifying the products of these pathways and understanding their regulation. The primary catabolic pathway for IAA in many plants involves oxidation of the indole (B1671886) ring, leading to the formation of oxindole-3-acetic acid (OxIAA). nih.gov

    By feeding [14C]IAA to plants and analyzing the resulting radioactive metabolites using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, researchers can identify and quantify catabolic products. Studies in Arabidopsis using [1'-14C]IAA revealed that OxIAA and its hexose (B10828440) conjugate are the major catabolites, especially when IAA levels are low. nih.gov In maize roots, the metabolism of [14C]IAA was found to be rapid and extensive, leading to at least 11 different metabolic products, indicating a high rate of inactivation. researchgate.net Comparing the metabolites of [1-14C]IAA and [2-14C]IAA helps determine whether decarboxylation of the side chain has occurred, providing further detail on the specific catabolic reactions taking place. researchgate.net

    Elucidation of Indole-3-acetic acid-carboxy-14C Interplay with Other Phytohormones and Regulatory Molecules (e.g., Ethylene (B1197577), Gibberellins, Zinc)

    The effects of auxin are often modulated by interactions with other plant hormones and signaling molecules. researchgate.net [14C]IAA is a valuable tool for investigating these complex cross-talks. By treating plants with another hormone, such as ethylene, and then applying [14C]IAA, researchers can determine if the second hormone affects auxin uptake, transport, or metabolism. For example, early studies demonstrated that ethylene could alter the uptake, distribution, and metabolism of radiolabeled IAA. nih.gov Similarly, the influence of mineral nutrients, like zinc, on auxin homeostasis can be assessed by tracking the fate of [14C]IAA in plants grown under different nutrient conditions. These studies are critical for building a holistic understanding of how plants integrate various internal and external signals to regulate growth.

    Role in Specific Developmental Processes (e.g., Root Development, Senescence, Adventitious Rooting)

    [14C]IAA has been instrumental in linking auxin dynamics to specific developmental events. For instance, by applying [14C]IAA to different parts of the root, researchers have mapped the transport pathways that are crucial for root growth and gravitropism. nih.gov The study of adventitious rooting, the formation of roots from non-root tissues, has also benefited from the use of radiolabeled IAA to understand how auxin accumulation at the site of root initiation drives this process. Furthermore, changes in [14C]IAA metabolism and transport have been correlated with developmental transitions like senescence (aging), helping to elucidate the role of auxin in the timing of leaf and flower drop. The application of IAA and its precursors has been shown to influence the levels of other growth regulators like polyamines, which are involved in plant development under stress. researchgate.net


    Indole 3 Acetic Acid Carboxy 14c in Microbial and Plant Microbe Interaction Studies

    Microbial Biosynthesis and Metabolism of Indole-3-acetic Acid

    Microorganisms synthesize IAA through multiple pathways, which can be broadly categorized as tryptophan-dependent and tryptophan-independent. nih.gov The tryptophan-dependent pathways are more extensively studied, with at least five major routes identified in bacteria: the indole-3-acetamide (B105759) (IAM) pathway, the indole-3-pyruvic acid (IPyA) pathway, the tryptamine (B22526) (TAM) pathway, the indole-3-acetonitrile (B3204565) (IAN) pathway, and the tryptophan side-chain oxidase (TSO) pathway. nih.gov

    Indole-3-acetamide (IAM) Pathway: This is one of the best-characterized pathways in bacteria. oup.com It involves two steps: the conversion of tryptophan to IAM by the enzyme tryptophan-2-monooxygenase (IaaM), followed by the conversion of IAM to IAA by IAM hydrolase (IaaH).

    Indole-3-pyruvic acid (IPyA) Pathway: Considered a major pathway in both plants and a wide range of bacteria, this route begins with the transamination of tryptophan to IPyA. oup.com The subsequent steps to produce IAA are less universally defined in bacteria. researchgate.net

    The degradation of IAA is as crucial as its synthesis for regulating its homeostasis. Microbes have evolved specific catabolic pathways, such as the iac or iad operons, to break down IAA, often utilizing it as a sole source of carbon and energy. biorxiv.orgbiorxiv.org

    Tracer studies using Indole-3-acetic acid-carboxy-14C are invaluable for tracking the metabolic fate of IAA. A notable study demonstrated that anaerobic bacteria from the rumen could incorporate the 14C from [14C]carboxyl-labeled IAA into their cellular proteins. nih.gov Specifically, all tested strains of Ruminococcus albus were found to utilize IAA for tryptophan synthesis, a novel biosynthetic pathway proposed to involve a reductive carboxylation of the indole (B1671886) nucleus. nih.gov This research highlights how the labeled carbon from the carboxyl group of IAA can be traced into essential amino acids, revealing previously unknown metabolic links. nih.gov

    Table 1: Key Tryptophan-Dependent IAA Biosynthesis Pathways in Bacteria

    Pathway NameKey Intermediate(s)Key EnzymesExamples of Bacteria
    Indole-3-acetamide (IAM)Indole-3-acetamide (IAM)Tryptophan-2-monooxygenase (IaaM), IAM hydrolase (IaaH)Agrobacterium tumefaciens, Pseudomonas syringae, Pantoea agglomerans oup.com
    Indole-3-pyruvic acid (IPyA)Indole-3-pyruvic acid (IPyA)Aminotransferase, IPyA decarboxylaseAzospirillum, Rhizobium, Enterobacter cloacae, Pantoea agglomerans oup.comresearchgate.net

    Functional Roles of Microbially Produced IAA in Plant Growth Modulation

    IAA produced by plant-associated microbes can significantly influence host plant physiology, a phenomenon known as plant growth modulation. nih.gov The outcomes can be either beneficial, termed phytostimulation, or detrimental, as seen in phytopathogenesis. nih.govnih.gov Beneficial bacteria, often referred to as plant growth-promoting rhizobacteria (PGPR), can enhance root system development, leading to improved nutrient and water uptake. nih.gov The microbial IAA supplements the plant's endogenous auxin pool, stimulating processes like lateral root formation and root hair elongation. frontiersin.org

    Conversely, some pathogenic bacteria can overproduce IAA to disrupt the plant's hormonal balance, leading to tissue overgrowths like galls and tumors or suppressing the plant's defense responses. nih.govnih.gov The ability of bacteria to produce IAA is often considered a key factor in their strategy to colonize the host plant. nih.gov

    The use of this compound allows researchers to definitively track the movement of microbially produced auxin into the plant and observe its subsequent effects on development, confirming that the observed growth modulation is a direct result of the microbial auxin.

    Fungal Symbioses and Auxin Production

    Similar to bacteria, many fungal species, including those that form symbiotic relationships with plants like mycorrhizae, are capable of producing IAA. nih.govresearchgate.net This capacity is widespread among both ectomycorrhizal and arbuscular mycorrhizal fungi. researchgate.net The IAA released by these fungi is believed to be at least partially responsible for the characteristic morphological changes in mycorrhizal root systems, such as increased branching. researchgate.net

    Research has confirmed IAA production in various symbiotic fungi:

    Pisolithus tinctorius , an ectomycorrhizal fungus, produces IAA which has been shown to increase the height, stem diameter, and dry weight of shoots and roots in Douglas fir (Pseudotsuga menziesii) seedlings. semanticscholar.org

    Penicillium citrinum , a plant growth-promoting fungus, secretes auxin that enhances root and shoot development in Arabidopsis thaliana. frontiersin.org Studies using auxin biosynthesis inhibitors suggest that the indole-3-pyruvate (IPA) pathway is a key route for this production. frontiersin.org

    Colletotrichum gloeosporioides utilizes both the IAM and IPyA pathways to produce IAA. asm.org

    Phylogenetic analyses suggest that the genetic machinery for IAA biosynthesis likely evolved independently in fungi, bacteria, and plants, highlighting its fundamental importance across different kingdoms. nih.gov

    Table 2: Reported Effects of IAA-Producing Fungi on Host Plants

    Fungal SpeciesHost PlantObserved Effects on PlantReference
    Pisolithus tinctoriusDouglas fir (Pseudotsuga menziesii)Consistent increase in plant height, stem diameter, and dry weights of shoots and roots. semanticscholar.org
    Penicillium citrinumArabidopsis thalianaEnhanced root and shoot development, and overall plant growth. frontiersin.org
    Hebeloma cylindrosporum(General)Involved in Hartig net formation and characteristic mycorrhizal root morphology. researchgate.net

    Tracer Studies on Auxin Exchange Mechanisms in Symbiotic Relationships

    Understanding the dynamics of auxin exchange—its movement, transformation, and site of action—between symbiotic partners is crucial for deciphering their interaction. This compound serves as a powerful tool for these investigations. As a radiolabeled tracer, it allows for the precise tracking of the auxin molecule after it is supplied to the symbiotic system. nih.govnih.gov

    Feeding experiments with 14C-labeled IAA can reveal:

    Metabolic Fate: As shown with Ruminococcus albus, the 14C label from the carboxyl group of IAA can be traced into other molecules, such as the amino acid tryptophan. nih.gov This demonstrates that the microbe not only takes up the auxin but actively metabolizes it, integrating its components into primary metabolic pathways. nih.gov

    Translocation: By applying this compound to either the microbial symbiont or the host plant, researchers can monitor its movement across the symbiotic interface. This helps determine whether the auxin produced by the microbe is directly transported to and utilized by the plant, or vice-versa.

    Degradation and Conjugation: Tracer studies can quantify the rate at which IAA is degraded or converted into conjugated (inactive and storage) forms, such as indole-3-acetylaspartic acid, within the plant or microbial tissue. nih.gov This provides insight into the mechanisms of auxin homeostasis during the symbiotic interaction.

    These tracer studies provide definitive evidence of the molecular journey of IAA, moving beyond simple detection to a functional understanding of its role as a shared signaling molecule in the symbiotic dialogue between microbes and plants.

    Q & A

    Basic Research Questions

    Q. How can researchers optimize the synthesis of indole-3-acetic acid-carboxy-14C (IAA-14C) in microbial systems?

    • Methodology : Use statistical experimental designs like the Plackett-Burman model and Central Composite Design (CCD) to identify critical factors (e.g., tryptophan concentration, pH, temperature) influencing IAA-14C yield. Validate models via ANOVA (p < 0.05) to ensure robustness . UV-Vis spectral analysis (e.g., λmax = 280 nm) can confirm IAA purity during synthesis . For microbial systems, consider cyanobacterial strains from coastal regions, as they exhibit tryptophan-dependent IAA production .

    Q. What analytical methods are reliable for quantifying IAA-14C in plant tissues?

    • Methodology : Employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or electrospray ionization (ESI-MS) for precise quantification. Frontal analysis with a linear regression model (e.g., y = 0.76x + 0.135, r² = 0.9974) is effective for binding studies in serum albumin . For plant tissues, combine extraction protocols (e.g., methanol/water/formic acid) with isotopic dilution assays to account for endogenous IAA interference .

    Q. How should IAA-14C be incorporated into plant tissue culture protocols to assess genetic fidelity?

    • Methodology : Use IAA-14C in conjunction with cytokinins (e.g., BAP) for callus induction. Validate genetic stability using molecular markers like Random Amplified Polymorphic DNA (RAPD) or Inter Simple Sequence Repeats (ISSR). Ensure hormone concentrations (e.g., 2000–6000 ppm) are optimized via randomized block designs with ≥10 biological replicates .

    Advanced Research Questions

    Q. How can contradictory data on IAA-14C biosynthesis pathways in bacteria vs. plants be reconciled?

    • Methodology : Conduct comparative genomics to identify conserved genes (e.g., iaaM, iaaH) in bacterial systems vs. tryptophan aminotransferase (TAA)/YUCCA pathways in plants. Use RNA-seq to track IAA-14C flux under auxin-depleted conditions. For example, Bacillus amyloliquefaciens SQR9 uses a two-step pathway (tryptophan → indole-3-pyruvate → IAA), while maize endosperm relies on TAA . Discrepancies may arise from species-specific regulatory elements or isotopic dilution effects .

    Q. What experimental strategies resolve discrepancies in IAA-14C tracer studies during abiotic stress responses?

    • Methodology : Combine IAA-14C pulse-chase experiments with transcriptomic analysis (e.g., RNA-seq) in model plants like rice. Monitor OsHAT/OsHDAC gene expression under stress (cold, drought, salinity) to correlate auxin flux with epigenetic regulation. Normalize data against abscisic acid (ABA) controls to distinguish stress-specific responses .

    Q. How can IAA-14C be used to dissect auxin storage and transport mechanisms in planta?

    • Methodology : Apply IAA-14C to Arabidopsis mutants defective in auxin transporters (e.g., PIN proteins). Use high-throughput LC-MS/MS to quantify conjugated forms (e.g., IAA-aspartate) and compare with free IAA-14C pools. For storage studies, analyze esterified IAA-14C in seed tissues via alkaline hydrolysis .

    Q. What are the limitations of using IAA-14C in whole-cell biosynthesis systems for auxin analog engineering?

    • Methodology : Test co-expression vectors (e.g., pET-SUMO-iaaM + pCDF-SUMO-iaaH) in E. coli to synthesize halogenated IAA analogs (e.g., 7-chloro-IAA). Monitor titers via HPLC and validate via ESI-MS. Limitations include substrate inhibition at high tryptophan concentrations and cross-reactivity of auxin analogs with native receptors .

    Methodological Considerations

    Q. How to design a robust protocol for IAA-14C metabolic flux analysis in plant-microbe interactions?

    • Methodology : Co-culture IAA-14C-producing rhizobacteria (e.g., Streptomyces fradiae) with plant roots in sterile hydroponic systems. Quantify IAA-14C uptake using scintillation counting and correlate with plant growth metrics (e.g., root elongation). Include controls with ipdC-knockout strains to confirm microbial auxin contribution .

    Q. What statistical frameworks are optimal for analyzing IAA-14C dose-response experiments?

    • Methodology : Apply nonlinear regression models (e.g., log-logistic curves) to fit dose-response data. Use the Student-Newman-Keuls test (p = 0.05) for post-hoc comparisons of treatment effects. For high-throughput screens, integrate machine learning algorithms to identify outliers in binding affinity datasets .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.